2-(4-Chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(4-Chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step might involve a substitution reaction using 4-chlorobenzene derivatives.
Attachment of the furan-2-carbonyl piperazine moiety: This can be done through amide bond formation or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions could modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole-4-carboxylic acid derivatives, while reduction could produce oxazole-4-amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-(4-methylpiperazin-1-yl)oxazole-4-carbonitrile
- 2-(4-Chlorophenyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)oxazole-4-carbonitrile
Uniqueness
2-(4-Chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is unique due to the presence of the furan-2-carbonyl group, which might impart distinct biological activities compared to other similar compounds. The combination of the oxazole ring with the piperazine and furan moieties could result in unique interactions with biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3/c20-14-5-3-13(4-6-14)17-22-15(12-21)19(27-17)24-9-7-23(8-10-24)18(25)16-2-1-11-26-16/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDXNXIHJNLHBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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